molecular formula C6H2Br2S2 B428637 2,4-Dibromothieno[2,3-b]thiophene CAS No. 25121-85-1

2,4-Dibromothieno[2,3-b]thiophene

Cat. No.: B428637
CAS No.: 25121-85-1
M. Wt: 298g/mol
InChI Key: APGVLNZLGUAMKO-UHFFFAOYSA-N
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Description

2,4-Dibromothieno[2,3-b]thiophene is a brominated derivative of the fused heterocyclic system thieno[2,3-b]thiophene. This compound features two bromine atoms at the 2- and 4-positions of the bicyclic framework. The thieno[2,3-b]thiophene core consists of two fused thiophene rings, where the bridging positions (2,3-b) create a planar, π-conjugated structure. Bromination enhances its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Stille couplings) for constructing extended conjugated systems in materials science .

Properties

CAS No.

25121-85-1

Molecular Formula

C6H2Br2S2

Molecular Weight

298g/mol

IUPAC Name

3,5-dibromothieno[2,3-b]thiophene

InChI

InChI=1S/C6H2Br2S2/c7-4-2-9-6-3(4)1-5(8)10-6/h1-2H

InChI Key

APGVLNZLGUAMKO-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1C(=CS2)Br)Br

Canonical SMILES

C1=C(SC2=C1C(=CS2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Positional Isomerism :

  • 2,4-Dibromothieno[2,3-b]thiophene vs. 2,5-Dibromothieno[3,2-b]thiophene (1): The substitution pattern and fused ring orientation (2,3-b vs. 3,2-b) significantly alter electronic properties. Thieno[2,3-b]thiophene is cross-conjugated, whereas thieno[3,2-b]thiophene is linearly conjugated, leading to differences in absorption maxima and charge transport efficiency . For example, thieno[3,2-b]thiophene derivatives exhibit bathochromic shifts in UV-vis spectra compared to thieno[2,3-b]thiophene analogs due to enhanced conjugation .

Bromine Substitution Effects :

  • This compound vs. 2,3,5,6-Tetrabromothieno[3,2-b]thiophene (15): Increased bromination (tetrabromo vs. dibromo) lowers solubility in common organic solvents but improves reactivity in coupling reactions. Tetrabromo derivatives serve as precursors for low-bandgap polymers in organic photovoltaics (OPVs) .
Reactivity in Cross-Coupling Reactions
  • Stille Coupling: 2,5-Dibromothieno[3,2-b]thiophene (1) reacts with tributyl(thiophen-2-yl)stannane to yield 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (2), a p-type semiconductor with a high hole mobility of ~0.1 cm²/V·s . Similar reactivity is expected for this compound, though regioselectivity may differ due to bromine positions.
  • Suzuki Coupling: Bromothienothiophenes are pivotal in synthesizing donor-acceptor polymers. For example, coupling 2,5-dibromothieno[3,2-b]thiophene with phenylboronic acid derivatives produces materials with tunable HOMO/LUMO levels (−5.2 eV/−3.4 eV) for organic field-effect transistors (OFETs) .
Photophysical and Thermal Properties
Property This compound (Inferred) 2,5-Dibromothieno[3,2-b]thiophene (1) 2,3,5,6-Tetrabromothieno[3,2-b]thiophene (15)
Absorption λ_max (nm) ~300–320 (solvent-dependent) 350–370 380–400
Thermal Stability (°C) >200 (decomposition) 280–300 320–340
HOMO (eV) −5.5 to −5.8 −5.2 −5.6

Key Findings :

  • Bromine substituents lower HOMO levels, enhancing oxidative stability for air-stable semiconductors .
  • Thieno[2,3-b]thiophene derivatives exhibit stronger solvatochromism than thieno[3,2-b]thiophene analogs due to cross-conjugation .

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